molecular formula C13H16N2O2 B1372887 Tert-butyl 1H-indol-6-ylcarbamate CAS No. 885273-73-4

Tert-butyl 1H-indol-6-ylcarbamate

Cat. No.: B1372887
CAS No.: 885273-73-4
M. Wt: 232.28 g/mol
InChI Key: DVDFTRSGEMTSAL-UHFFFAOYSA-N
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Description

Tert-butyl 1H-indol-6-ylcarbamate is a chemical compound with the molecular formula C13H16N2O2 . It has a molecular weight of 232.28 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-5-4-9-6-7-14-11(9)8-10/h4-8,14H,1-3H3,(H,15,16) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 106-108°C . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Processes

  • Synthesis of Lymphocyte Function-Associated Antigen 1 Inhibitor : A scalable synthesis method for an intermediate used in the manufacture of a lymphocyte function-associated antigen 1 inhibitor was developed. This synthesis utilized a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation (Li et al., 2012).

  • Characterization of Structure Using NMR : The molecular structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was characterized using 2D Heteronuclear NMR experiments. This highlights the importance of advanced spectroscopic techniques in understanding the structural aspects of such compounds (Aouine et al., 2016).

  • Diels‐Alder Reaction in Furan Synthesis : The compound was used in the preparation and Diels-Alder reaction of a 2‐Amido substituted furan, demonstrating its utility in complex organic synthesis processes (Padwa et al., 2003).

  • Synthesis of Purin-6-Ylthio Derivatives : The synthesis of 9-substituted derivatives of tert-butyl 6-(9h-Purin-6-Ylthio) hexylcarbamate showcases its role in producing diverse chemical derivatives, further expanding its application in chemical synthesis (Rao et al., 2013).

Pharmaceutical and Biological Applications

  • Inhibition of Staphylococcus aureus NorA Efflux Pump : The compound was involved in the synthesis of 1‐(1H‐Indol‐3‐yl)ethanamine derivatives, which showed potential as inhibitors of the Staphylococcus aureus NorA efflux pump, indicating a possible role in combating antibiotic resistance (Héquet et al., 2014).

  • Indole and Aniline Synthesis as Ammonia Surrogate : Tert-butyl sulfinamide, closely related to tert-butyl 1H-indol-6-ylcarbamate, was used as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides, highlighting its significance in the synthesis of biologically relevant compounds (Prakash et al., 2011).

Advanced Material Synthesis

  • Synthesis of 4-Azaeudistomin Y1 and Analogues : Demonstrating its versatility in material science, tert-butyl 1H-indol-3-ylcarbamates were used in the inverse-electron-demand Diels–Alder reactions for the efficient preparation of 4-aza-β-carbolines, a class of compounds with potential applications in material science (Xu et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed and may cause allergic skin reactions . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Tert-butyl 1H-indol-6-ylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . The compound acts as an inhibitor of cytochrome P450, thereby affecting the metabolism of other substances. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . This inhibition leads to reduced cell proliferation and altered gene expression patterns. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to the active site of cytochrome P450, inhibiting its enzymatic activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme. Additionally, this compound has been shown to modulate gene expression by binding to transcription factors and altering their activity . This results in changes in the expression of genes involved in cell proliferation, differentiation, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions, with a melting point of 106-108°C . It can degrade over time, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including altered gene expression and metabolic profiles . These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and has been shown to modulate cellular processes without causing significant adverse effects . At high doses, this compound can induce toxic effects, including liver damage and oxidative stress . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound is metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall efficacy and toxicity of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution . The compound can accumulate in specific tissues, leading to localized effects. Additionally, this compound can be transported across cellular membranes through passive diffusion and active transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical effects.

Properties

IUPAC Name

tert-butyl N-(1H-indol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-5-4-9-6-7-14-11(9)8-10/h4-8,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDFTRSGEMTSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654176
Record name tert-Butyl 1H-indol-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-73-4
Record name tert-Butyl 1H-indol-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1H-indol-6-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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